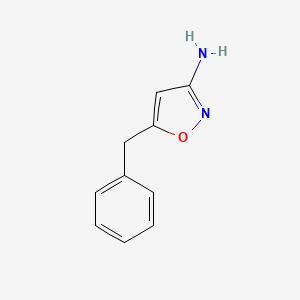![molecular formula C14H17FN2O2 B8013434 4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one](/img/structure/B8013434.png)
4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one is a synthetic organic compound characterized by a spirocyclic structure. This compound features a fluorophenyl group, an oxa-diazaspiro core, and a ketone functional group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the spirocyclic intermediate.
Oxidation to Form the Ketone: The final step involves the oxidation of the intermediate to introduce the ketone functional group, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the spirocyclic core provides structural rigidity. The ketone functional group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one: Similar structure but with a chlorine atom instead of fluorine.
4-(3-Methylphenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one: Contains a methyl group instead of fluorine.
4-(3-Nitrophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one: Features a nitro group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its analogs. Fluorine atoms are known to influence the metabolic stability and membrane permeability of compounds, making this compound particularly interesting for pharmaceutical research.
This detailed overview provides a comprehensive understanding of 4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[55]undecan-3-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(3-fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c15-11-3-1-4-12(7-11)17-10-14(19-8-13(17)18)5-2-6-16-9-14/h1,3-4,7,16H,2,5-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQHXRPCNKZNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)CN(C(=O)CO2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
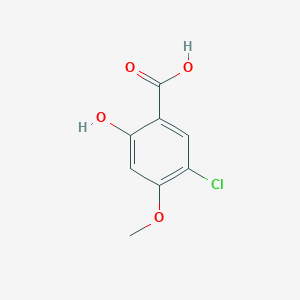
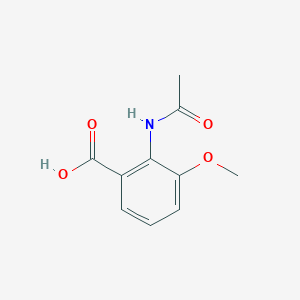

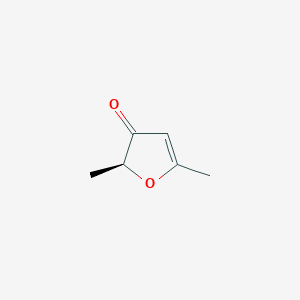
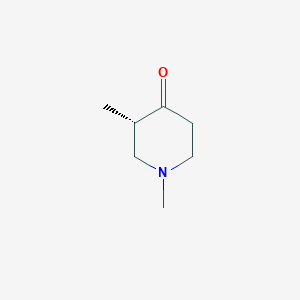

![4-(3-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8013420.png)
![4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8013424.png)
![4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one](/img/structure/B8013432.png)
![4-(4-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one](/img/structure/B8013437.png)
![3-[2-(4-Fluorophenyl)ethoxy]azetidine](/img/structure/B8013456.png)
![3-[2-(4-Bromophenyl)ethoxy]azetidine](/img/structure/B8013463.png)

